molecular formula C13H15BrO3 B13819590 Methyl 4-(2-bromopentanoyl)benzoate CAS No. 30768-94-6

Methyl 4-(2-bromopentanoyl)benzoate

Katalognummer: B13819590
CAS-Nummer: 30768-94-6
Molekulargewicht: 299.16 g/mol
InChI-Schlüssel: IATJTXRWQPLRPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(2-bromopentanoyl)benzoate is an organic compound with the molecular formula C13H15BrO3. It is a derivative of benzoic acid and contains a brominated pentanoyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromopentanoyl)benzoate typically involves multiple steps. One common method starts with the esterification of 4-bromobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-bromobenzoate is then subjected to a Friedel-Crafts acylation reaction with 2-bromopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and Friedel-Crafts acylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-bromopentanoyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pentanoyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the pentanoyl moiety can be reduced to an alcohol.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the bromine atom under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(2-bromopentanoyl)benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-(2-bromopentanoyl)benzoate involves its reactivity with various biological targets. The bromine atom can participate in halogen bonding, while the ester and carbonyl groups can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the pentanoyl group.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromopentanoyl group.

    Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 4-(2-bromopentanoyl)benzoate is unique due to the presence of the brominated pentanoyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

30768-94-6

Molekularformel

C13H15BrO3

Molekulargewicht

299.16 g/mol

IUPAC-Name

methyl 4-(2-bromopentanoyl)benzoate

InChI

InChI=1S/C13H15BrO3/c1-3-4-11(14)12(15)9-5-7-10(8-6-9)13(16)17-2/h5-8,11H,3-4H2,1-2H3

InChI-Schlüssel

IATJTXRWQPLRPJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)C1=CC=C(C=C1)C(=O)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.